6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Description
The compound 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid features a dihydroisoquinoline core substituted with:
- A fluoro group at position 6, influencing electronic properties and metabolic stability.
- A tert-butyloxycarbonyl (Boc) group at position 2, serving as a protective moiety for amines during synthesis.
- A carboxylic acid at position 8, enhancing solubility and enabling salt formation.
Its molecular formula is inferred as C₁₆H₁₈FNO₄ (assuming the dihydroisoquinoline backbone with substituents), though exact data are absent in the provided evidence. Key applications likely include pharmaceutical intermediates or bioactive molecules, given structural parallels to fluorinated heterocycles (e.g., quinolones, isoquinoline alkaloids) .
Properties
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-5-4-9-6-10(16)7-11(13(18)19)12(9)8-17/h6-7H,4-5,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACPSRMGNFPBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in nucleotide biosynthesis.
Mode of Action
EN300-1071508 interacts with its targets by inhibiting their function. For instance, it has been shown that similar compounds inhibit the enzyme dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine nucleotide biosynthesis pathway.
Biochemical Pathways
The inhibition of dihydroorotate dehydrogenase by EN300-1071508 leads to a decrease in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate, critical precursors for RNA and DNA synthesis. This affects the de novo biosynthetic pathway leading to uridine 5′-monophosphate, resulting in the depletion of these critical precursors.
Result of Action
The result of EN300-1071508’s action is a significant decrease in cell viability. In one study, exposure of cultured human colon tumor cells to a similar compound resulted in a 99.9% cell kill as determined by clonogenic assay.
Biological Activity
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
| Property | Details |
|---|---|
| Molecular Formula | C13H20FNO4 |
| Molecular Weight | 273.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | GCKMOPJWHFGWIO-YDYPAMBWSA-N |
The presence of the fluorine atom enhances lipophilicity and metabolic stability, which may contribute to its biological activity.
Biological Activity
Research indicates that compounds with isoquinoline structures frequently exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Isoquinolines have been shown to possess antibacterial and antifungal properties. For instance, derivatives of isoquinoline have demonstrated effectiveness against various strains of bacteria, suggesting potential applications in treating infections.
- Anticancer Properties : Certain isoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that 6-Fluoro derivatives may induce apoptosis in cancer cell lines through specific signaling pathways.
- Neuroprotective Effects : Isoquinolines are often studied for their neuroprotective properties. Research indicates that they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. This can disrupt normal cellular processes, resulting in therapeutic effects.
- Receptor Binding : The unique structural features allow it to bind effectively to various biological targets, influencing cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several isoquinoline derivatives, including 6-Fluoro variants. Results indicated significant inhibition against Gram-positive bacteria, showcasing its potential as an antibiotic agent.
- Cancer Cell Line Research : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.
- Neuroprotective Investigations : Research focusing on neurodegenerative models showed that treatment with the compound resulted in decreased markers of inflammation and oxidative damage in neuronal cultures, indicating its potential role in neuroprotection.
Comparison with Similar Compounds
Structural Analogs with Fluorine and Heterocyclic Cores
Compound A : 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one (CAS 214045-84-8)
- Structure: Isoquinolinone core with fluorine at position 5.
- Molecular Weight: 165.16 g/mol (C₉H₈FNO).
- Key Differences : Lacks the Boc group and carboxylic acid; contains a ketone instead.
- Implications: Reduced polarity compared to the target compound, likely leading to lower aqueous solubility but higher lipophilicity.
Compound B : 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid
- Structure: Fluorinated quinolone derivative with a bicyclic amine and carboxylic acid.
- Key Differences: Quinoline core (vs. isoquinoline) and additional methoxy/cyclopropyl groups.
- The methoxy group may enhance metabolic stability .
Analogs with tert-Butyloxycarbonyl (Boc) Groups
Compound C : 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Structure: Linear pentanoic acid with Boc-protected amine.
- Key Differences: Flexible chain vs. rigid isoquinoline core.
- Implications : The Boc group here protects an amine during synthesis, similar to its role in the target compound. However, the linear structure confers greater conformational flexibility, which may reduce target specificity compared to bicyclic systems .
Compound D : Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure: Boc-protected methylamino butanoate.
- Key Differences : Ester group instead of carboxylic acid; lacks fluorine.
- Implications : The ester moiety increases lipophilicity but reduces stability under basic conditions. The absence of fluorine diminishes electronegative effects critical for receptor interactions .
Physicochemical and Functional Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Dihydroisoquinoline | Isoquinolinone | Quinolone | Linear pentanoic acid |
| Molecular Weight | ~309.3 (estimated) | 165.16 | ~450 (estimated) | ~245 (estimated) |
| Fluorine Position | 6 | 6 | 6 | None |
| Key Functional Groups | Boc, Carboxylic Acid | Ketone | Carboxylic Acid, Methoxy | Boc, Hydroxy, Carboxylic |
| Solubility (Predicted) | Moderate (polar groups) | Low (non-polar core) | Moderate (ionizable COOH) | High (polar chain) |
Q & A
Basic: What chromatographic methods are recommended for purity assessment of this compound, and how should the mobile phase be optimized?
Answer:
Reverse-phase HPLC with a C18 column is effective for purity analysis. A validated mobile phase consists of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v), adjusted to pH 5.5 ± 0.02 using phosphoric acid . System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure resolution of potential impurities. Example conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8–12 minutes (compound-specific validation required) |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Due to its acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP) , adhere to:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Emergency Procedures : Immediate decontamination with water for skin contact; inhalation exposure requires fresh air and medical monitoring.
- Storage : In airtight containers, labeled with GHS hazard pictograms (e.g., Health Hazard, Exclamation Mark).
Advanced: How can synthetic challenges in introducing the 6-fluoro substituent be addressed?
Answer:
Fluorination at position 6 of the isoquinoline core often faces regioselectivity issues due to competing electrophilic aromatic substitution pathways. Mitigation strategies include:
- Directed ortho-Metalation : Use tert-butyllithium to deprotonate the isoquinoline at position 6, followed by reaction with N-fluorobenzenesulfonimide (NFSI) .
- Catalytic Fluorination : Employ palladium-catalyzed C–H activation with Selectfluor® under inert conditions (e.g., argon atmosphere) .
- Monitoring : Track reaction progress via NMR to confirm regioselectivity.
Advanced: How does the Boc (tert-butoxycarbonyl) group influence the compound’s reactivity in downstream derivatization?
Answer:
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) but requires acidic conditions (e.g., TFA in DCM) for deprotection. Key considerations:
- Stability : Boc is stable under basic conditions but hydrolyzes in strong acids.
- Derivatization : Post-deprotection, the free amine can undergo acylation or Suzuki coupling. Optimize reaction pH (6.5–7.5) to prevent premature deprotection.
- Analytical Confirmation : Use IR spectroscopy to monitor carbonyl peaks (Boc: ~1680–1720 cm) before/after deprotection .
Advanced: What computational methods predict the biological activity of derivatives targeting enzyme inhibition?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the fluorinated isoquinoline ring.
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential maps. Validate with in vitro IC data .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K).
Advanced: How can diastereomeric impurities from asymmetric synthesis be resolved?
Answer:
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (85:15) and 0.1% trifluoroacetic acid. Adjust flow rate to 0.8 mL/min for baseline separation .
- Crystallization : Exploit differential solubility in ethanol/water mixtures (70:30 v/v) at 4°C. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.
- Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to selectively modify one enantiomer .
Advanced: What spectroscopic techniques quantify the electronic effects of the 6-fluoro substituent?
Answer:
- NMR Analysis : Compare and chemical shifts of the fluorinated vs. non-fluorinated isoquinoline. Fluorine’s electron-withdrawing effect deshields adjacent protons (δ ~0.3–0.5 ppm upfield shift).
- DFT Calculations : Perform Gaussian simulations to map electron density (e.g., HOMO-LUMO gaps) and correlate with Hammett substituent constants (σ for fluorine: 0.34) .
- X-ray Crystallography : Resolve bond length alterations (C–F: ~1.35 Å) and ring planarity deviations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
